5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound might involve the use of α-Bromoisobutyryl bromide, an important reagent in the synthesis of amides, macrocyclic amides, ketenes, and alkynic ketones . It has been used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide .Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds, such as those involving the synthesis of furans and isoquinoline derivatives, provides a foundation for understanding the chemical properties and potential applications of "5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide". For instance, studies on the palladium-catalyzed cyclization of bromoacrylamides with isocyanides leading to substituted furans highlight the synthetic versatility and potential for creating complex molecules with specific biological activities (Jiang et al., 2014). Similarly, the synthesis of tetrahydroisoquinolinones through reactions involving furan derivatives demonstrates the potential for generating novel compounds with significant pharmacological properties (Kandinska, Kozekov, & Palamareva, 2006).
Potential Biomedical Applications
Although direct information on the biomedical applications of "5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide" is not available, related research suggests possible avenues. Compounds featuring isoquinoline and furan moieties have been explored for their antitumor activities and as ligands for various receptors, indicating potential in drug discovery and development. For example, substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have shown antineoplastic activity in preclinical models, suggesting that structurally similar compounds could also possess significant biological activities (Liu et al., 1995).
Chemical Modifications and Derivatives
The structural flexibility provided by the bromo, furan, and isoquinoline components of "5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide" could allow for various chemical modifications, potentially leading to new molecules with enhanced properties. Studies on the bromination of isoquinolines and related compounds offer insights into how modifications can influence the reactivity and biological activity of these molecules, providing a blueprint for further chemical exploration (Brown & Gouliaev, 2004).
properties
IUPAC Name |
5-bromo-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-11(2)18(23)21-8-7-12-3-4-14(9-13(12)10-21)20-17(22)15-5-6-16(19)24-15/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFLGFRVAVXLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide |
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